Home > Products > Screening Compounds P92617 > IL-17 modulator 2
IL-17 modulator 2 -

IL-17 modulator 2

Catalog Number: EVT-10927655
CAS Number:
Molecular Formula: C42H51ClN6O6
Molecular Weight: 771.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

IL-17 modulator 2 is a compound that plays a significant role in the modulation of the interleukin-17 signaling pathway, which is crucial in various inflammatory and autoimmune diseases. This compound is designed to selectively inhibit the activity of interleukin-17, a cytokine involved in the pathogenesis of several conditions, including psoriasis, rheumatoid arthritis, and multiple sclerosis. The modulation of this pathway can lead to therapeutic benefits by reducing inflammation and altering immune responses.

Source

The development of IL-17 modulator 2 stems from extensive research into the IL-17 signaling pathway. This pathway involves various cytokines and receptors, primarily interleukin-17A and its receptors, which have been implicated in inflammatory processes. Research articles and patents detail the identification and characterization of modulators that can effectively target this pathway to mitigate inflammatory responses .

Classification

IL-17 modulator 2 can be classified as a small molecule inhibitor targeting the IL-17 receptor or its downstream signaling pathways. It falls within the broader category of immunomodulatory agents, specifically those aimed at cytokine modulation. This classification highlights its potential therapeutic applications in treating autoimmune diseases where IL-17 plays a pivotal role .

Synthesis Analysis

Methods

The synthesis of IL-17 modulator 2 typically involves organic synthesis techniques, including multi-step reactions that may incorporate various functional groups to optimize its binding affinity to the IL-17 receptor. Techniques such as solid-phase synthesis or solution-phase synthesis may be employed depending on the desired purity and yield.

Technical Details

Synthesis often begins with readily available precursors that undergo transformations such as alkylation, acylation, or cyclization to build the core structure of the modulator. For example, specific reaction conditions (temperature, solvent choice) are optimized to enhance yields while minimizing side reactions. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure of the synthesized compound .

Molecular Structure Analysis

Structure

The molecular structure of IL-17 modulator 2 typically features a complex arrangement designed to mimic or disrupt natural ligands interacting with the IL-17 receptor. While specific structural formulas are proprietary, they generally include multiple rings and functional groups that facilitate binding.

Data

Molecular modeling studies often provide insights into how IL-17 modulator 2 interacts with its target. Computational docking simulations can predict binding affinities and orientations within the receptor's active site, allowing for further optimization during synthesis .

Chemical Reactions Analysis

Reactions

IL-17 modulator 2 undergoes various chemical reactions during its synthesis and potential metabolic processes. Key reactions may include:

  • Deprotection: Removal of protective groups introduced during synthesis.
  • Coupling: Formation of amide or ester bonds to create more complex structures.

Technical Details

Analytical techniques such as high-performance liquid chromatography are utilized to monitor these reactions in real-time, ensuring that each step proceeds efficiently and yields the desired product .

Mechanism of Action

Process

The mechanism of action for IL-17 modulator 2 involves competitive inhibition at the interleukin-17 receptor site. By binding to this receptor, it prevents interleukin-17 from exerting its pro-inflammatory effects on target cells.

Data

Studies demonstrate that upon administration of IL-17 modulator 2, there is a marked decrease in downstream signaling events associated with inflammation, including reduced activation of nuclear factor kappa-light-chain-enhancer of activated B cells pathways . This leads to decreased expression of pro-inflammatory cytokines.

Physical and Chemical Properties Analysis

Physical Properties

IL-17 modulator 2 is typically characterized by its solubility in organic solvents and stability under physiological conditions. Its melting point and boiling point can vary based on its specific chemical structure.

Chemical Properties

Chemical properties include reactivity towards nucleophiles or electrophiles depending on functional groups present. Stability studies reveal how the compound behaves under different pH levels and temperatures, which is crucial for therapeutic applications .

Applications

Scientific Uses

IL-17 modulator 2 has significant scientific applications in research focused on autoimmune diseases. It is utilized in preclinical studies to evaluate its efficacy in reducing inflammation in models of rheumatoid arthritis and psoriasis. Additionally, it serves as a tool compound for elucidating the role of interleukin-17 in various biological processes.

Introduction to IL-17 as a Therapeutic Target in Immune Modulation

Biological Significance of IL-17 in Innate and Adaptive Immunity

Interleukin-17 (IL-17), primarily IL-17A, functions as a master regulator of mucosal immunity and inflammatory cascades. This cytokine is secreted not only by canonical T helper 17 (Th17) cells but also by innate immune cells including γδ T cells, group 3 innate lymphoid cells (ILC3s), and neutrophils under specific conditions [6] [9]. The IL-17 receptor complex (IL-17RA/RC) is ubiquitously expressed on epithelial, mesenchymal, and hematopoietic cells, enabling broad tissue responsiveness [3] [4].

IL-17A activates a multi-tiered signaling cascade upon receptor binding: The adaptor protein Act1 recruits TRAF6, triggering downstream NF-κB, MAPK, and C/EBP pathways [4] [9]. This induces the expression of:

  • Chemokines (CXCL1, CXCL5, IL-8) for neutrophil recruitment
  • Antimicrobial peptides (defensins, S100 proteins)
  • Pro-inflammatory cytokines (IL-6, G-CSF, GM-CSF) [2] [6]

Table 1: Cellular Sources and Functional Targets of IL-17A

IL-17 Producing CellsPrimary Target CellsKey Induced Molecules
Th17 lymphocytesKeratinocytesβ-defensins, S100 proteins
γδ T cellsFibroblastsIL-6, GM-CSF
ILC3sOsteoblastsRANKL, MMPs
Neutrophils (context-dependent)Endothelial cellsCXCL1, CXCL5, IL-8

Pathophysiological Roles of IL-17 in Chronic Inflammatory and Autoimmune Disorders

Dysregulated IL-17 signaling drives pathology across autoimmune conditions through distinct mechanisms:

  • Psoriasis/Psoriatic Arthritis: IL-17A induces keratinocyte hyperproliferation and activates dermal fibroblasts to secrete MMPs, causing epidermal hyperplasia and joint erosion [3] [10].
  • Rheumatoid Arthritis: Synovial IL-17 synergizes with TNF-α to promote osteoclastogenesis via RANKL upregulation, accelerating bone destruction [4] [7].
  • Periodontitis: IL-17 amplifies neutrophilic inflammation and osteoclastic activity in response to Porphyromonas gingivalis, correlating with alveolar bone loss [2].
  • Neurological Disorders: In multiple sclerosis and EAE, IL-17 disrupts blood-brain barrier integrity by reducing tight junction proteins (claudin-5, occludin), enabling CNS leukocyte infiltration [7].

Notably, IL-17 exhibits paradoxical roles: While pathogenic in autoimmunity, it remains critical for mucosal defense against Candida albicans and Klebsiella pneumoniae, explaining the increased fungal susceptibility observed with IL-17 pathway blockade [6] [9].

Rationale for Targeting IL-17 Signaling in Immune-Mediated Diseases

Therapeutic inhibition of IL-17 is rationalized by three key observations:

  • Upstream positioning: IL-17 integrates signals from IL-23 and TGF-β, acting as a terminal effector cytokine driving tissue inflammation [3] [7].
  • Tissue specificity: IL-17RC expression is enriched in epithelial barriers and joints, allowing localized effects of inhibitors [2] [4].
  • Non-redundant functions: Despite homology, IL-17A deletion confers greater protection in arthritis models than IL-17F knockout, validating selective targeting [4] [9].

Clinical validation emerged from biologics like secukinumab (anti-IL-17A), showing efficacy in psoriasis, psoriatic arthritis, and ankylosing spondylitis [3] [10]. Small molecule modulators offer potential advantages in tissue penetration, oral bioavailability, and cost over monoclonal antibodies.

Properties

Product Name

IL-17 modulator 2

IUPAC Name

(2S)-3-(2-chlorophenyl)-2-[(2-phenylacetyl)amino]-N-[4-[[(9R)-7,10,13,21-tetraoxo-8,11,14,20-tetrazaspiro[4.17]docosan-9-yl]methyl]phenyl]propanamide

Molecular Formula

C42H51ClN6O6

Molecular Weight

771.3 g/mol

InChI

InChI=1S/C42H51ClN6O6/c43-33-14-6-5-13-31(33)25-35(48-36(50)24-29-11-3-1-4-12-29)41(55)47-32-17-15-30(16-18-32)23-34-40(54)46-28-39(53)45-22-10-2-9-21-44-37(51)26-42(19-7-8-20-42)27-38(52)49-34/h1,3-6,11-18,34-35H,2,7-10,19-28H2,(H,44,51)(H,45,53)(H,46,54)(H,47,55)(H,48,50)(H,49,52)/t34-,35+/m1/s1

InChI Key

HSTNEKZTSOZTDI-GPOMZPHUSA-N

Canonical SMILES

C1CCNC(=O)CC2(CCCC2)CC(=O)NC(C(=O)NCC(=O)NCC1)CC3=CC=C(C=C3)NC(=O)C(CC4=CC=CC=C4Cl)NC(=O)CC5=CC=CC=C5

Isomeric SMILES

C1CCNC(=O)CC2(CCCC2)CC(=O)N[C@@H](C(=O)NCC(=O)NCC1)CC3=CC=C(C=C3)NC(=O)[C@H](CC4=CC=CC=C4Cl)NC(=O)CC5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.